(R)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine hcl
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Overview
Description
®-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylbutenes. These compounds are characterized by the presence of a phenyl group attached to a butene chain. The addition of a fluorine atom and a methyl group to the phenyl ring, along with the amine group, gives this compound unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzene and but-3-en-1-amine.
Reaction Steps: The key steps may include halogenation, amination, and purification processes.
Reaction Conditions: Specific reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Substitution reactions may involve replacing the fluorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-methylphenyl ketones, while substitution may produce a variety of substituted phenylbutenes.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be studied for its interactions with biological molecules and potential therapeutic effects.
Medicine
In medicine, it may be explored for its potential use in drug development, particularly for targeting specific receptors or pathways.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylbutenes with different substituents, such as:
- ®-1-(5-Chloro-2-methylphenyl)but-3-EN-1-amine
- ®-1-(5-Bromo-2-methylphenyl)but-3-EN-1-amine
- ®-1-(5-Methoxy-2-methylphenyl)but-3-EN-1-amine
Uniqueness
The uniqueness of ®-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, may enhance its stability, reactivity, or interaction with biological targets.
Properties
Molecular Formula |
C11H15ClFN |
---|---|
Molecular Weight |
215.69 g/mol |
IUPAC Name |
(1R)-1-(5-fluoro-2-methylphenyl)but-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14FN.ClH/c1-3-4-11(13)10-7-9(12)6-5-8(10)2;/h3,5-7,11H,1,4,13H2,2H3;1H/t11-;/m1./s1 |
InChI Key |
SOHFLGZFSAOXCY-RFVHGSKJSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@@H](CC=C)N.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(CC=C)N.Cl |
Origin of Product |
United States |
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